3-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO4S/c22-16-10-12-18(13-11-16)28(25,26)15-14-21(24)23-19-8-4-5-9-20(19)27-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYMNWQRBXNVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-bromopropionyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or sulfonates.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs and their distinguishing features:
*Calculated based on molecular formulas.
Key Observations:
- Aromatic Substitutions: Unlike the nitro group in , the target’s phenoxy group offers reduced electronegativity but improved metabolic stability. The tetrazole in introduces acidity, which may influence solubility and hydrogen bonding .
- Sulfur Linkages: The sulfonyl group in the target contrasts with the sulfanyl group in .
Pharmacological and Biochemical Insights
COX-II Inhibition (Hypothesized for Target Compound):
Compounds with benzenesulfonyl motifs, such as those in , exhibit COX-II inhibition due to sulfonyl interactions with the enzyme’s hydrophobic pocket. The fluorine atom in the target compound may further enhance selectivity by reducing off-target binding .
Metabolic Stability:
- The phenoxy group in the target compound is less prone to enzymatic degradation compared to nitro groups (e.g., ), which are often metabolized to reactive intermediates.
- Thioether-containing analogs (e.g., ) may exhibit higher lipophilicity but lower oxidative stability compared to sulfonyl derivatives .
Binding Affinity Predictions:
- The target compound’s phenoxy group may instead favor hydrophobic interactions .
Biological Activity
3-(4-Fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological mechanisms, and various research findings regarding its activity against specific biological targets.
The compound features a sulfonamide group, which is known for its diverse biological activities. Its molecular structure includes a fluorobenzene moiety and a phenoxy group, contributing to its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H18FNO3S |
| Molecular Weight | 345.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide group can form hydrogen bonds and ionic interactions, enhancing binding affinity with target proteins. This compound may act as an inhibitor in certain biochemical pathways, potentially affecting processes such as cell proliferation and neurotransmission.
Inhibition Studies
Research has indicated that compounds with similar structures often exhibit inhibitory effects on enzymes such as cholinesterases and kinases. For instance, studies have shown that sulfonamide derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, which may have implications for treating neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
-
Cholinesterase Inhibition
- A study focused on the synthesis of various sulfonamide derivatives found that certain compounds exhibited significant inhibition of acetylcholinesterase activity. The IC50 values for these compounds were comparable to established inhibitors, suggesting potential therapeutic applications in cholinergic dysfunctions .
-
Anticancer Activity
- Investigations into the anticancer properties of sulfonamide derivatives have revealed their ability to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cell cycle progression . For example, a related compound was shown to effectively inhibit the growth of breast cancer cells by targeting the PI3K/AKT signaling pathway.
-
Neuropharmacological Effects
- A series of experiments evaluated the effects of similar compounds on metabotropic glutamate receptors (mGluRs), which are involved in various neurological disorders. Compounds exhibiting negative allosteric modulation of mGluR5 showed promise in preclinical models for treating anxiety and depression . This suggests that this compound may also possess neuropharmacological potential.
Q & A
Q. What are the recommended synthetic routes for 3-(4-fluorobenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes : Use sulfonylation of propanamide intermediates with 4-fluorobenzenesulfonyl chloride under anhydrous conditions. Optimize reaction parameters (e.g., temperature: 0–5°C for sulfonylation; solvent: dichloromethane or THF) to minimize side reactions. For coupling the 2-phenoxyphenyl group, employ EDC/HOBt-mediated amide bond formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Validate purity via HPLC (≥98% by reverse-phase C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles. Compare with analogs like 3-Chloro-N-(4-methoxyphenyl)propanamide (space group P2₁/c, unit cell parameters a=7.2 Å, b=12.1 Å, c=14.5 Å) .
- Spectroscopy : Use ¹H NMR (δ 7.5–8.0 ppm for aromatic protons, δ 2.8–3.2 ppm for sulfonyl-adjacent CH₂) and FT-IR (S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO (≥50 mg/mL), ethanol (moderate), and aqueous buffers (pH-dependent). Use sonication for poorly soluble batches.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS; hydrolytic susceptibility at the sulfonyl group may require inert atmosphere storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorobenzenesulfonyl moiety’s role in biological activity?
Methodological Answer:
- Analog Synthesis : Replace the 4-fluoro group with Cl, Br, or NO₂ and compare bioactivity (e.g., enzyme inhibition assays).
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze electronic effects (e.g., electron-withdrawing fluorine’s impact on sulfonyl group reactivity) .
- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., para-fluorofentanyl for opioid receptor comparisons) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to harmonize data from disparate sources. Consider batch variability in compound purity .
Q. What computational strategies are effective for predicting metabolic pathways?
Methodological Answer:
- In Silico Tools : Use GLORYx for phase I metabolism prediction (e.g., hydroxylation at the propanamide chain) and SwissADME for bioavailability/bioactivity indices.
- Validation : Compare with in vitro hepatocyte assays (human/mouse microsomes) and LC-HRMS to detect metabolites like hydroxylated or sulfated derivatives .
Q. How to optimize reaction yield in large-scale synthesis while minimizing toxic byproducts?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side products like sulfonic acid derivatives.
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) and use immobilized catalysts (e.g., silica-supported HOBt) for recyclability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
